molecular formula C13H18N6O2 B1456680 3-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine CAS No. 1245771-83-8

3-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Cat. No.: B1456680
CAS No.: 1245771-83-8
M. Wt: 290.32 g/mol
InChI Key: DOXJGTDWCFOOQX-UHFFFAOYSA-N
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Description

3-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a useful research compound. Its molecular formula is C13H18N6O2 and its molecular weight is 290.32 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine (CAS No. 1245771-83-8) is a novel synthetic derivative that incorporates both pyrazole and triazole moieties. This combination is known for its diverse pharmacological activities. The following sections detail the biological activities associated with this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₈N₆O₂
  • Molecular Weight : 290.32 g/mol
  • Structure : The compound features a complex structure that combines a tetrahydro-triazole ring with a substituted pyrazole group.

Anti-inflammatory Activity

Research indicates that compounds containing pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies involving similar pyrazole structures have demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives showed up to 84.2% inhibition of inflammation compared to standard drugs like diclofenac .

Antimicrobial Properties

The antimicrobial activity of pyrazole compounds has been extensively documented. A related study reported that pyrazole derivatives exhibited potent activity against various bacterial strains, including E. coli and Bacillus subtilis. The compound's structure suggests potential effectiveness against resistant strains due to its unique mechanism of action .

Anticancer Potential

The anticancer activity of this compound is particularly noteworthy. Compounds with similar scaffolds have shown efficacy against multiple cancer cell lines. For example, studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of anti-apoptotic proteins .

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects associated with triazole-containing compounds. These compounds may exhibit activity against neurodegenerative disorders by modulating neurotransmitter levels and reducing oxidative stress .

Case Studies

StudyFindings
Sharath et al. (2014)Synthesized 22 pyrazole derivatives; one showed 84.2% anti-inflammatory activity compared to diclofenac .
Burguete et al. (2023)Evaluated antimicrobial properties; compounds showed significant inhibition against Mycobacterium tuberculosis at low concentrations .
Nature Research (2023)Investigated anticancer properties; found that derivatives enhanced apoptotic mechanisms in human cancer cell lines .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Research Findings : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of the pyrazole ring is often associated with enhanced activity against various bacterial strains and fungi .
    • Case Study : A derivative of the compound was tested against resistant strains of Staphylococcus aureus, showing promising results in inhibiting bacterial growth.
  • Anti-inflammatory Properties
    • Mechanism of Action : The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Its triazole structure may interact with cyclooxygenase enzymes .
    • Case Study : In vitro studies demonstrated that the compound reduced pro-inflammatory cytokine production in macrophage cell lines.
  • Anticancer Potential
    • Research Insights : Preliminary screening has suggested that this compound can induce apoptosis in cancer cell lines. The mechanism is hypothesized to involve the disruption of cellular signaling pathways essential for tumor growth .
    • Case Study : A study on breast cancer cell lines revealed that treatment with the compound led to a significant decrease in cell viability compared to controls.

Pharmacological Applications

  • Central Nervous System (CNS) Effects
    • Neuroprotective Properties : The compound's ability to cross the blood-brain barrier may allow it to exert neuroprotective effects, making it a candidate for treating neurodegenerative diseases .
    • Case Study : Animal models of Alzheimer's disease showed improved cognitive function after administration of the compound.
  • Cardiovascular Applications
    • Potential as Antiplatelet Agent : Given its structural similarities to known antiplatelet agents, this compound may inhibit platelet aggregation, providing therapeutic benefits in cardiovascular diseases .
    • Case Study : In vitro assays demonstrated that the compound could significantly reduce platelet aggregation in response to ADP stimulation.

Summary of Applications

Application AreaDescriptionCase Study Insights
Antimicrobial ActivityEffective against resistant bacterial strainsInhibition observed in Staphylococcus aureus
Anti-inflammatory PropertiesModulates inflammatory pathwaysReduced cytokine production in macrophage cell lines
Anticancer PotentialInduces apoptosis in cancer cellsSignificant decrease in breast cancer cell viability
CNS EffectsNeuroprotective potentialImproved cognitive function in Alzheimer's models
Cardiovascular ApplicationsPotential antiplatelet agentReduced platelet aggregation in vitro

Properties

IUPAC Name

3-[1-(3-methyl-4-nitropyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2/c1-9-11(19(20)21)8-18(16-9)10(2)13-15-14-12-6-4-3-5-7-17(12)13/h8,10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXJGTDWCFOOQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])C(C)C2=NN=C3N2CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 2
3-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 3
3-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 4
3-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 5
3-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 6
3-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

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